N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction (e.g., addition, substitution, elimination), and the conditions under which the reaction takes place (e.g., temperature, pressure, catalysts) .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also analyzed .Mécanisme D'action
Target of Action
The primary target of this compound, also known as Vamifeport or VIT-2763, is ferroportin , the unique iron transporter in mammals . Ferroportin plays a crucial role in the regulation of iron homeostasis in the body.
Mode of Action
Vamifeport acts as an oral ferroportin inhibitor . By inhibiting ferroportin, it restricts the availability of iron, thereby reducing hemolysis markers in the Townes model of Sickle Cell Disease (SCD) . This inhibition leads to iron-restricted erythropoiesis, which is characterized by decreased corpuscular hemoglobin concentration mean and mean corpuscular volume, as well as increased hypochromic and microcytic Red Blood Cell (RBC) fractions .
Biochemical Pathways
The inhibition of ferroportin affects the iron homeostasis pathway. This results in a decrease in intracellular hemoglobin concentration, which may prevent the polymerization of sickle hemoglobin (HbS) and its sequelae . Furthermore, Vamifeport reduces plasma soluble VCAM-1 concentrations, suggesting lowered vascular inflammation .
Pharmacokinetics
Vamifeport is administered orally and has a relatively fast absorption, with detectable levels 15 to 30 minutes post-dose . Following multiple dosing, there is no apparent change in absorption and accumulation is minimal . The mean elimination half-life is 1.9 to 5.3 hours following single dosing, and 2.1 to 3.8 hours on Day 1 and 2.6 to 5.3 hours on Day 7, following repeated dosing .
Result of Action
The inhibition of ferroportin by Vamifeport leads to a reduction in hemolysis markers in the Townes model of SCD . This results in improved hemodynamics and prevention of vascular stasis in a mouse model of SCD . The RBC indices of Vamifeport-treated male and female Townes mice exhibited changes attributable to iron-restricted erythropoiesis .
Safety and Hazards
The safety and hazards of a compound are determined through toxicology studies, which can include its LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), and potential for causing birth defects (teratogenicity). Information on how to handle and store the compound safely is also included .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-26-20(28)19-18(14(11-23-19)13-7-3-2-4-8-13)25-21(26)29-12-17(27)24-16-10-6-5-9-15(16)22/h2-11,23H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJCXXOPTWMFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.